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molecular formula C6H7BrN2 B030763 2-Amino-3-bromo-5-methylpyridine CAS No. 17282-00-7

2-Amino-3-bromo-5-methylpyridine

Cat. No. B030763
M. Wt: 187.04 g/mol
InChI Key: NDPKXEWDWTZBDG-UHFFFAOYSA-N
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Patent
US08058425B2

Procedure details

Add chloroacetaldehyde (2.51 g, 32.08 mmol) to a solution of 2-amino-3-bromo-5-methylpyridine (2.0 g, 10.69 mmol) in acetonitrile (200 ml). Reflux the reaction for 4 hours and then cool. Filter the reaction mixture and partition the white solid between saturated aqueous sodium bicarbonate (300 ml) and ethyl acetate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate, dry over magnesium sulfate, and concentrated under reduced pressure to give the title compound as a tan solid.
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]=O.[NH2:5][C:6]1[C:11]([Br:12])=[CH:10][C:9]([CH3:13])=[CH:8][N:7]=1>C(#N)C>[CH3:13][C:9]1[CH:10]=[C:11]([Br:12])[C:6]2[N:7]([CH:2]=[CH:3][N:5]=2)[CH:8]=1

Inputs

Step One
Name
Quantity
2.51 g
Type
reactant
Smiles
ClCC=O
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC=C(C=C1Br)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux
CUSTOM
Type
CUSTOM
Details
the reaction for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cool
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture
CUSTOM
Type
CUSTOM
Details
partition the white solid between saturated aqueous sodium bicarbonate (300 ml) and ethyl acetate
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
WASH
Type
WASH
Details
wash with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=2N(C1)C=CN2)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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